molecular formula C9H11NO3 B1289763 6-Isopropoxynicotinic acid CAS No. 223127-05-7

6-Isopropoxynicotinic acid

Cat. No.: B1289763
CAS No.: 223127-05-7
M. Wt: 181.19 g/mol
InChI Key: OOIMOWCIYNEWCF-UHFFFAOYSA-N
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Description

6-Isopropoxynicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of nicotinic acid, featuring an isopropoxy group at the 6-position of the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-isopropoxynicotinic acid typically involves the esterification of nicotinic acid followed by the introduction of the isopropoxy group. One common method includes the reaction of nicotinic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. This ester is then hydrolyzed under basic conditions to yield this compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-Isopropoxynicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

6-Isopropoxynicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6-Isopropoxynicotinic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological interactions.

Biological Activity

6-Isopropoxynicotinic acid (6-IPNA) is a derivative of nicotinic acid (niacin), a well-known compound primarily recognized for its role in lipid metabolism and cardiovascular health. This article explores the biological activity of 6-IPNA, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

6-IPNA is an isopropyl ether of nicotinic acid, which contributes to its unique biological properties. The structural modification enhances its lipophilicity and may influence its interaction with biological targets.

Lipid Metabolism

Similar to its parent compound, 6-IPNA is hypothesized to influence lipid metabolism. Niacin has been shown to:

  • Decrease levels of very low-density lipoproteins (VLDL) and low-density lipoproteins (LDL).
  • Increase levels of high-density lipoproteins (HDL) through various mechanisms, including inhibition of diacylglycerol acyltransferase-2 (DGAT2), which is crucial for triglyceride synthesis in hepatocytes .

Anti-inflammatory Effects

Research indicates that nicotinic acid derivatives may exhibit anti-inflammatory properties. These effects are mediated through the modulation of signaling pathways involving NAD+ metabolism, which plays a role in cellular repair and survival mechanisms .

Neuroprotective Effects

Nicotinic acid has demonstrated neuroprotective effects, particularly in conditions of oxidative stress. It promotes neuronal survival by inhibiting apoptotic pathways and enhancing mitochondrial function . The potential neuroprotective activity of 6-IPNA may be explored further due to its structural similarity to nicotinic acid.

Biological Activity Data

Activity Mechanism Source
Lipid RegulationInhibition of DGAT2; Increased HDL levels
Anti-inflammatoryModulation of NAD+ pathways
NeuroprotectionInhibition of apoptosis; Mitochondrial enhancement

Case Study 1: Lipid Regulation

A clinical study involving niacin derivatives demonstrated significant improvements in lipid profiles among patients with dyslipidemia. The administration of extended-release niacin resulted in a notable increase in HDL levels and a decrease in LDL levels . Although specific data on 6-IPNA is limited, these findings suggest a similar potential for lipid modulation.

Case Study 2: Neuroprotection in Animal Models

In animal models, nicotinic acid has been shown to reduce neuronal death following ischemic events. Studies indicate that derivatives like 6-IPNA could potentially enhance these protective effects due to their structural modifications that may improve blood-brain barrier permeability .

Research Findings and Future Directions

Current research on 6-IPNA is limited but encourages exploration into its pharmacological properties. The compound's ability to modulate lipid metabolism and exert anti-inflammatory effects positions it as a candidate for further investigation in metabolic disorders and neurodegenerative diseases.

Future studies should focus on:

  • In vitro and in vivo studies to validate the biological activities observed in preliminary research.
  • Clinical trials assessing the efficacy and safety profile of 6-IPNA compared to established treatments.
  • Mechanistic studies elucidating the pathways through which 6-IPNA exerts its effects.

Properties

IUPAC Name

6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIMOWCIYNEWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595249
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223127-05-7
Record name 6-[(Propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(propan-2-yloxy)pyridine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of potassium tert-butoxide (0.891 g, 7.94 mmol) in tetrahydrofuran (40 mL) at 0° C. was isopropanol (0.608 mL, 7.94 mmol) added. 6-chloronicotinonitrile (1.0 g, 7.22 mmol) was added after stirring for 5 min and the reaction mixture was allowed to reach ambient temperature. The reaction mixture was concentrated in vacuo, water (50 mL) was added and the resulting mixture extracted with ethyl acetate (3×50 mL). The crude was suspended in 4M sodium hydroxide (30 mL) and heated to reflux over night. The reaction mixture was concentrated in vacuo and 1M hydrochloric acid was added until an acidic pH was reached. The formed precipitate was collected by filtration and washed with water to yield 1.140 g (85%) of the title compound; 1H NMR (400 MHz, DMSO-d6) δ ppm 12.99 (s, 1 H), 8.70 (d, 1 H), 8.10 (dd, 1 H), 6.82 (d, 1 H), 5.21-5.40 (m, 1 H), 1.31 (d, 6 H); MS (ESI) m/z 182[M+H+].
Quantity
0.891 g
Type
reactant
Reaction Step One
Quantity
0.608 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
85%

Synthesis routes and methods II

Procedure details

In a similar manner to that described in Example 2, a reaction was carried out using isopropyl 6-isopropoxynicotinate (130 mg), which is the product of Reference example 18(a) and aqueous sodium hydroxide solution (1N, 0.87 ml) and the reaction mixture was treated to afford the title compound (106 mg) as crystals.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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